(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime
Description
(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime (CAS: 832738-15-5) is a specialized oxime derivative characterized by a pyrrole-substituted phenyl group and a ketoxime functional group. This compound is synthesized via condensation of 1-[4-(1H-pyrrol-1-yl)phenyl]ethanone with hydroxylamine hydrochloride under reflux conditions . Its Z-configuration at the oxime moiety is critical for stereochemical specificity in downstream applications.
The parent compound, 1-[4-(1H-pyrrol-1-yl)phenyl]ethanone (CAS: 22106-37-2), is a key pharmaceutical intermediate, widely used in the synthesis of bioactive molecules such as antimicrobial isoxazolines and chalcone derivatives . The oxime derivative itself serves as a precursor for 3,5-diarylsubstituted isoxazolines, which exhibit antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and cytotoxic effects against human cancer cell lines (e.g., MCF-7, HT-29) .
Properties
IUPAC Name |
(NZ)-N-[1-(4-pyrrol-1-ylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10(13-15)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9,15H,1H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFQUACXGFCRJ-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime is an organic compound notable for its unique structural features, which include a pyrrole ring and an oxime functional group. This combination is believed to confer distinct biological activities, making the compound a subject of interest in medicinal chemistry and organic synthesis.
The molecular formula of (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime is C₁₂H₁₂N₂O, with a molecular weight of approximately 200.24 g/mol. The synthesis typically involves the reaction of 1-(4-(1H-pyrrol-1-yl)phenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, under reflux conditions in an aqueous or alcoholic medium.
Biological Activities
Research indicates that (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime exhibits various biological activities, including:
- Antimicrobial Properties : The compound has demonstrated potential against a range of microbial pathogens.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as a chemotherapeutic agent .
The biological activity of this compound is thought to be mediated through its ability to form hydrogen bonds with biological macromolecules, influencing their functions. The oxime group plays a crucial role in these interactions, while the pyrrole ring may modulate the activity of various enzymes and receptors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Acetophenone | Simple ketone structure | Antimicrobial properties |
| 4-(Pyridin-2-yl)acetophenone | Pyridine substitution instead of pyrrole | Anticancer activity |
| 2-Acetylpyrrole | Contains a pyrrole but lacks the oxime functionality | Neuroprotective effects |
The presence of the oxime functional group in (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime distinguishes it from these similar compounds, potentially enhancing its biological activity and applications .
Case Studies and Research Findings
Several studies have explored the biological effects of (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime:
- Study on Anticancer Effects : In vitro tests indicated that this compound could inhibit cell proliferation in various cancer cell lines, including HeLa and MCF7 cells. The mechanism involved apoptosis induction and cell cycle arrest in treated cells .
- Antimicrobial Activity Assessment : Research has shown that (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antimicrobial agents .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: Moving the pyrrole group from the para- to meta-position (e.g., 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone) reduces conjugation efficiency, affecting reactivity in cyclization reactions .
Heteroaromatic Systems: Replacing pyrrole with pyridine (e.g., 1-(4-Pyridinyl)-1-ethanone oxime) introduces basicity and improves aqueous solubility, which is advantageous for drug formulation .
Key Observations:
Reaction Optimization : Using NaOH (pH 11) in pyrazole-containing oximes improved yields by 20–30% compared to traditional NaHCO₃ methods .
Cyclization Efficiency : The target oxime forms isoxazolines in 6-hour reflux, whereas O-alkylation to oxime ethers requires milder conditions but lower yields .
Key Observations:
Structural-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
